Indolcarboxamide und Derivate
Indolecarboxamides and their derivatives are a class of heterocyclic compounds that have garnered significant interest in both academia and industry due to their diverse biological activities. These molecules feature an indole ring fused with a carboxamide group, offering unique structural features that contribute to their wide-ranging applications.
Structurally, indolecarboxamides typically consist of an aromatic indole nucleus connected via a three-carbon bridge to the carboxamide group. The versatility of this structure allows for modifications at various positions on both the indole ring and the amide side chain, leading to compounds with potential medicinal benefits such as anti-inflammatory, antiviral, and anticancer activities.
In pharmaceutical research, these derivatives are utilized in the development of novel drugs due to their ability to modulate protein-protein interactions and enzyme activity. Additionally, they find applications in agrochemicals for pest control and plant growth regulation. Indolecarboxamides are also important in organic synthesis as versatile building blocks, facilitating the creation of complex molecules through diverse reaction pathways.
Overall, indolecarboxamides and their derivatives represent a promising area of chemical research with extensive potential across multiple industries.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole | 1327574-58-2 | C18H14N6O2 |
![]() |
2-(4-cyclohexylpiperazine-1-carbonyl)-1H-indole | 1235114-72-3 | C19H25N3O |
![]() |
5-Fluoro-1H-indole-2-carbohydrazide | 302901-19-5 | C9H8FN3O |
![]() |
EPZ031686 | 2095161-11-6 | C26H34ClF3N4O4S |
![]() |
CB-5083 | 1542705-92-9 | C24H23N5O2 |
![]() |
(3-hydroxyazetidin-1-yl)(1-methyl-1H-indol-2-yl)methanone | 2069909-22-2 | C13H14N2O2 |
![]() |
1H-Indole-3-carboxamide, N-(1-phenylethyl)- | 18211-34-2 | C17H16N2O |
![]() |
5-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole | 2034482-26-1 | C18H18N4O2 |
![]() |
1H-Indole-3-carboxylic Acid Amide | 1670-85-5 | C9H8N2O |
![]() |
BIX 02189 | 1094614-85-3 | C27H28N4O2 |
Verwandte Literatur
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Empfohlene Lieferanten
-
Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte